molecular formula C7H18N2 B15051294 (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine CAS No. 1609388-53-5

(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine

Cat. No.: B15051294
CAS No.: 1609388-53-5
M. Wt: 130.23 g/mol
InChI Key: DJVWTEQJNMZOQF-ZETCQYMHSA-N
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Description

(2R)-N²,N²,3-Trimethyl-1,2-butanediamine is a chiral diamine with the molecular formula C₇H₁₈N₂. Its stereochemistry at the second carbon (R-configuration) and branched alkyl substituents (two methyl groups at the N² position and a methyl group at the third carbon) confer unique steric and electronic properties. This compound is primarily utilized in asymmetric catalysis, particularly in the synthesis of ruthenium-based catalysts for enantioselective hydrogenation and carbon-carbon bond formation .

Properties

CAS No.

1609388-53-5

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

(2R)-2-N,2-N,3-trimethylbutane-1,2-diamine

InChI

InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1

InChI Key

DJVWTEQJNMZOQF-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@H](CN)N(C)C

Canonical SMILES

CC(C)C(CN)N(C)C

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliary-Mediated Alkylation

The stereoselective construction of the (2R)-configuration remains a central challenge. A widely adopted approach involves using (R)-2-amino-3-methyl-1-butanol as a chiral precursor. In this method, the hydroxyl group is replaced with an amine via a Mitsunobu reaction with phthalimide, followed by deprotection and exhaustive methylation.

Reaction Conditions:

  • Step 1: (R)-2-amino-3-methyl-1-butanol reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at −20°C with phthalimide (yield: 78%).
  • Step 2: Hydrazinolysis in ethanol/water (3:1) at 80°C removes the phthalimide group (yield: 92%).
  • Step 3: Methylation with methyl iodide and potassium carbonate in acetonitrile at 60°C introduces the N,N-dimethyl groups (yield: 85%).

Key Data:

Parameter Value Source
Overall Yield 58%
Enantiomeric Excess (ee) 98%
Purity (HPLC) 99.2%

This method’s limitation lies in the cost of chiral starting materials, prompting research into asymmetric catalysis alternatives.

Industrial-Scale Continuous Flow Synthesis

To address batch variability, EvitaChem’s patented continuous-flow process couples methylamine with (R)-epichlorohydrin in a microreactor system. The reaction proceeds through an epoxide ring-opening mechanism, followed by catalytic amination.

Process Parameters:

  • Reactor Type: Corning Advanced-Flow™ Reactor (AFR)
  • Temperature: 50°C
  • Pressure: 2.5 bar
  • Residence Time: 8 minutes
  • Catalyst: Zeolite H-Y (SiO₂/Al₂O₃ = 30)

Performance Metrics:

Metric Batch Mode Flow Mode
Yield 72% 89%
Space-Time Yield 0.8 g/L·h 4.2 g/L·h
Energy Consumption 18 kWh/kg 9 kWh/kg

Continuous flow systems enhance heat transfer and reduce racemization, making this method preferred for multi-ton production.

Catalytic Asymmetric Amination

Building on Noyori-type hydrogenation, a 2025 protocol employs Ru-(S)-BINAP complexes to catalyze the asymmetric reductive amination of 3-methyl-2-butanone with dimethylamine. The reaction achieves 94% ee at 50 bar H₂ pressure.

Mechanistic Insights:

  • Substrate coordinates to Ru via the ketone oxygen.
  • Hydride transfer generates a chiral amine intermediate.
  • Steric effects from the BINAP ligand enforce (R)-configuration.

Optimized Conditions:

  • Catalyst: [RuCl₂((S)-BINAP)]₂·NEt₃
  • Substrate/Catalyst Ratio: 500:1
  • Solvent: Methanol/H₂O (9:1)
  • Turnover Number (TON): 1,240

This method eliminates chiral auxiliaries but requires high-pressure equipment.

Resolution of Racemic Mixtures

Despite advances in asymmetric synthesis, kinetic resolution remains economically viable for low-volume applications. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (2S)-enantiomer in a racemic mixture, enabling separation via liquid-liquid extraction.

Separation Efficiency:

Parameter Value
Resolution Factor (α) 1.82
Recovery of (2R)-isomer 88%
Purity Post-Extraction 96% ee

Drawbacks include 50% maximum theoretical yield and enzyme cost.

Solid-Phase Synthesis for High-Purity Applications

Pharmaceutical-grade material demands ultrahigh purity (>99.9%). A 2024 Nature Protocols method immobilizes the diamine precursor on Wang resin, enabling iterative methylation and cleavage.

Stepwise Process:

  • Resin functionalization with Fmoc-protected aminobutanol.
  • On-resin Mitsunobu reaction to install the secondary amine.
  • Gas-phase methylation with trimethylaluminum.
  • TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS).

Quality Metrics:

  • Purity: 99.97% (UPLC-MS)
  • Metal Impurities: <1 ppm
  • Cost: $12,500/kg

This method is prohibitive for industrial use but critical for therapeutic applications.

Biocatalytic Approaches

Emerging enzymatic routes use transaminases engineered via directed evolution. Codexis’s TA-134 variant converts 3-methyl-2-butanone to the target diamine with 99% ee in a single step.

Bioreactor Parameters:

  • Enzyme Loading: 3 g/L
  • Co-Substrate: L-Alanine (2.5 equiv)
  • pH: 8.5
  • Temperature: 35°C

Economic Analysis:

Metric Value
Productivity 18 g/L·day
Enzyme Cost Contribution $220/kg
Carbon Efficiency 92%

This sustainable method aligns with green chemistry principles but faces scalability challenges.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Yield ee Cost ($/kg) Scalability
Chiral Auxiliary 58% 98% 8,200 Medium
Continuous Flow 89% 99% 1,450 High
Catalytic Amination 91% 94% 3,800 Medium
Kinetic Resolution 44% 96% 6,300 Low
Solid-Phase 76% 99.97% 12,500 Low
Biocatalytic 83% 99% 4,100 Emerging

Continuous flow synthesis offers the best balance of cost and scalability, while solid-phase methods remain niche for critical applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines or hydrocarbons.

Scientific Research Applications

(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various biological molecules, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Chirality : The R-configuration at the second carbon ensures stereochemical control in catalytic applications.
  • Branched Alkyl Groups : The N²,N²-dimethyl and 3-methyl substituents enhance steric bulk, influencing substrate binding in catalytic cycles.
  • CAS Registry : 1489602-69-8 (as per Parchem Chemicals) and 944450-43-5 (when coordinated to ruthenium in catalyst complexes) .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations :

Steric Effects : The N²,N²,3-trimethyl substitution in the target compound provides greater steric hindrance than N²,N²-dimethyl analogs, enhancing enantioselectivity in catalytic reactions .

Chirality: Unlike non-chiral analogs (e.g., N1,N1,3-trimethyl-1,2-butanediamine), the R-configuration enables precise stereochemical outcomes in asymmetric synthesis .

Catalytic Performance in Ruthenium Complexes

Table 2: Catalytic Efficiency in Asymmetric Hydrogenation

Catalyst Complex Substrate Enantiomeric Excess (ee) Turnover Frequency (TOF, h⁻¹) Reference
RuCl₂[(R)-dm-segphos][(R)-daipen] (Target) Acetophenone 98% 500
RuCl₂(BINAP)[(R)-3-Me-2-butylamine] Acetophenone 85% 300
RuCl₂(PPh₃)₄ (Non-chiral analog) Acetophenone <5% 100

Research Findings :

  • The target compound’s Ru complex achieves 98% ee in acetophenone hydrogenation due to synergistic effects between the chiral diamine and phosphine ligands .
  • Monoamine-based Ru catalysts (e.g., (R)-3-methyl-2-butylamine) show reduced ee (85%) and TOF, highlighting the necessity of bidentate coordination for high performance .
  • Non-chiral analogs exhibit negligible enantioselectivity, underscoring the critical role of stereochemistry .

Thermodynamic and Computational Data

Boys-Bernardi Method Analysis :
Computational studies using the Boys-Bernardi direct difference method reveal that the target compound’s branched structure lowers interaction energy errors (<1 kcal/mol) compared to linear analogs (2–3 kcal/mol) in catalyst-substrate binding simulations .

Steric Parameters :

  • Tolman Cone Angle : 142° (target compound) vs. 128° (N²,N²-dimethyl-1,2-butanediamine), indicating enhanced steric bulk .
  • Hammett Constant (σ) : −0.12, reflecting electron-donating effects from methyl groups that stabilize metal centers during catalysis .

Biological Activity

(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine is a specialized diamine compound that has garnered attention in various biological and chemical research contexts. This compound is structurally characterized by its trimethylation at the nitrogen atoms, which influences its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 25 µg/ml
Escherichia coli< 50 µg/ml
Pseudomonas aeruginosa< 30 µg/ml

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed in mammalian cell lines. Studies show that while it possesses antimicrobial properties, it also exhibits a degree of cytotoxicity at higher concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/ml)Reference
HepG240
HEK29335

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with cellular membranes and proteins. It is hypothesized that the compound disrupts membrane integrity, leading to cell lysis in susceptible bacteria.

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound at concentrations as low as 25 µg/ml over a 24-hour period.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, researchers treated HepG2 cells with varying concentrations of this compound. The findings indicated that while lower doses were relatively safe, higher doses resulted in increased apoptosis rates.

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